N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine
Overview
Description
Preparation Methods
The synthesis of N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine involves several steps. One common synthetic route includes the reaction of 3,4-dimethylphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(3,4-dimethylphenoxy)ethylamine. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for studying protein interactions and modifications.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine can be compared with other similar compounds, such as:
N-[2-(3,4-Dimethylphenoxy)ethyl]aniline: This compound has a similar structure but lacks the phenyl group attached to the ethanamine moiety.
N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline: This compound has additional methyl groups on the aniline ring, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-1-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14-9-10-18(13-15(14)2)20-12-11-19-16(3)17-7-5-4-6-8-17/h4-10,13,16,19H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMUGGVXOTCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(C)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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